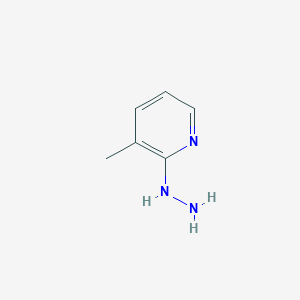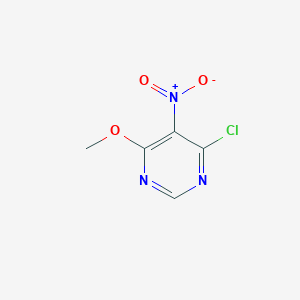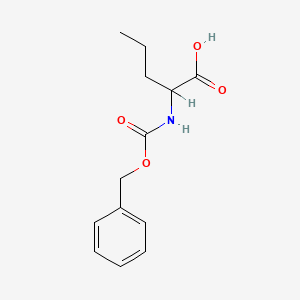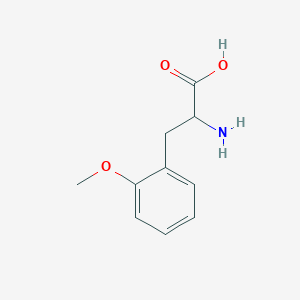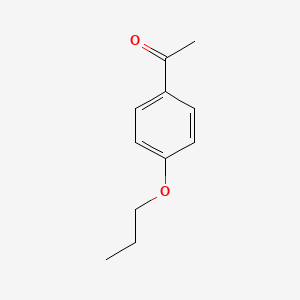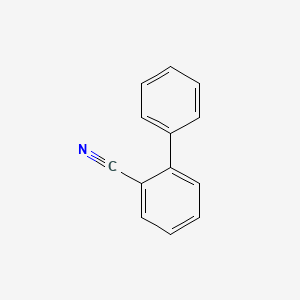
2-Cyanobiphenyl
Übersicht
Beschreibung
[1,1'-Biphenyl]-2-carbonitrile is a useful research compound. Its molecular formula is C13H9N and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound [1,1'-Biphenyl]-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [1,1'-Biphenyl]-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1'-Biphenyl]-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Anwendung: Forscher haben neuartige fluoreszierende Sonden auf Basis von Nitrilbiphenyl entwickelt und synthetisiert, um Hypochlorit nachzuweisen. Eine solche Sonde, A-HM, zeigt eine hervorragende Leistung mit einer niedrigen Nachweisgrenze von 2,47 × 10⁻⁶ M. Bei Exposition gegenüber Hypochlorit fluoresziert A-HM und wechselt von farblos zu grün. Es wurde erfolgreich für die Bildgebung von Hypochlorit in biologischen Systemen (z. B. MCF-7, L929-Zellen und Zebrafischen) verwendet und ermöglicht die genaue Bestimmung von Hypochloritkonzentrationen in realen Wasserproben .
Fluoreszierende Sonden zur Hypochlorit-Detektion
Zusammenfassend lässt sich sagen, dass 2-Cyanobiphenyl vielversprechend in verschiedenen Bereichen ist, von fluoreszierenden Sonden über Flüssigkristalle bis hin zur Materialwissenschaft. Seine einzigartigen Eigenschaften machen es zu einem faszinierenden Thema für laufende Forschung und Innovation . Wenn Sie weitere Details wünschen oder weitere Fragen haben, zögern Sie bitte nicht, diese zu stellen! 😊
Wirkmechanismus
Target of Action
2-Cyanobiphenyl, also known as [1,1’-Biphenyl]-2-carbonitrile or 2-phenylbenzonitrile, is a key intermediate in the synthesis of Valsartan , a pharmaceutical agent used in antihypertensive therapy . Valsartan is an antagonist of the angiotensin II type 1 receptor (AT1), which is primarily located in the heart, blood vessels, and kidneys .
Mode of Action
The compound interacts with its targets by binding to the AT1 receptor subtype . This binding blocks the action of angiotensin II, a key regulator in the stimulation of the AT1 receptor . This interaction leads to a decrease in vasoconstriction, thereby reducing blood pressure .
Biochemical Pathways
The renin-angiotensin system (RAS) plays a crucial role in the regulation of blood pressure and electrolyte balance . The system acts by producing angiotensin I, which is converted into angiotensin II by the angiotensin-converting enzyme (ACE) . By blocking the action of angiotensin II on its AT1 receptor, this compound indirectly affects this pathway .
Pharmacokinetics
Valsartan, like other sartan drugs, is effectively used in the clinic for the regulation of high blood pressure . The pharmacokinetics of such drugs generally follow a two-compartment model, depicting the body as two pharmacokinetic compartments .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed through its role in the synthesis of Valsartan . By blocking the action of angiotensin II on its AT1 receptor, the compound helps reduce vasoconstriction, thereby lowering blood pressure . Additionally, it has been used in the design of fluorescent probes for the detection of hypochlorite .
Action Environment
It is known that various environmental factors can influence the production and regulation of cyanotoxins
Eigenschaften
IUPAC Name |
2-phenylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPATYNQCGVFFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179687 | |
| Record name | (1,1'-Biphenyl)-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24973-49-7 | |
| Record name | (1,1'-Biphenyl)-2-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024973497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIPHENYL-2-CARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Q1: What is the molecular formula and weight of 2-Cyanobiphenyl?
A1: this compound, also known as [1,1'-Biphenyl]-2-carbonitrile, has the molecular formula C13H9N and a molecular weight of 179.22 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, a quantum mechanical study [] has investigated the structure and spectroscopic properties of 4-Methyl-2-Cyanobiphenyl, a closely related compound. This study provides insights into the FT-IR, FT-Raman, 13C NMR, 1H NMR, and UV spectroscopic characteristics.
Q3: What are the common methods for synthesizing this compound?
A3: this compound can be synthesized through various methods. One approach involves reacting halogenbenzonitrile with an organometallic compound like phenylmagnesium chloride. [] Another method utilizes the Suzuki coupling reaction of 2-cyanophenyl boric acid with an appropriate aryl halide. [, ]
Q4: Can you provide an example of a specific application of this compound in organic synthesis?
A4: this compound serves as a vital building block in synthesizing sartans, a class of antihypertensive drugs. For instance, it is a key starting material in the synthesis of Irbesartan. []
Q5: Has the synthesis of this compound been optimized for large-scale production?
A5: Yes, researchers have focused on developing efficient and cost-effective methods for large-scale production of this compound, particularly due to its importance in pharmaceutical synthesis. [] One study highlights the use of nickel-catalyzed cross-coupling reactions with diarylborinic acids and aryl chlorides for this purpose. []
Q6: What is known about the solubility of 4′-Bromomethyl-2-cyanobiphenyl?
A6: Research has investigated the solubility of 4′-Bromomethyl-2-cyanobiphenyl, a derivative of this compound, in various solvent mixtures including acetone, ethanol, n-propanol, and n-butanol. [] This information is crucial for optimizing reaction conditions and purification processes.
Q7: What are the main applications of this compound and its derivatives?
A7: this compound and its derivatives, particularly 4'-bromomethyl-2-cyanobiphenyl, are primarily used as building blocks in the synthesis of pharmaceuticals, specifically angiotensin II receptor blockers known as sartans. [, , , , ] These drugs are commonly prescribed for treating hypertension.
Q8: Can you provide specific examples of pharmaceuticals synthesized using this compound as a building block?
A8: Certainly. this compound derivatives are crucial for synthesizing sartans like Losartan, Valsartan, Irbesartan, and Candesartan Cilexetil. [, , , , ] These drugs act as angiotensin II receptor blockers, effectively managing hypertension.
Q9: Besides pharmaceuticals, are there other applications of this compound derivatives?
A9: Yes, research indicates that this compound derivatives can be used in the synthesis of various heterocyclic compounds. For example, it is a key component in synthesizing 2-phenyl-5-[[2'-cyano(1,1'-biphenylyl)-4-]methyl]mercapto-1,3,4-oxadiazole, a compound with potential antibacterial properties. []
Q10: What analytical methods are used to characterize and quantify this compound and its derivatives?
A10: Several analytical techniques are employed for characterizing and quantifying this compound and its derivatives. These methods include High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for high sensitivity and selectivity. [, , ]
Q11: Why is it important to monitor for residual 4-Bromo Methyl-2′-Cyanobiphenyl in Valsartan drug substances?
A11: Residual 4-Bromo Methyl-2′-Cyanobiphenyl in Valsartan can be a potential genotoxic impurity, posing risks to human health. Therefore, a sensitive and validated LC-MS method has been developed to monitor its presence at trace levels (ppm) in Valsartan drug substances. [] This ensures the safety and quality of the final drug product.
Q12: Is there any information available regarding the environmental impact of this compound?
A12: While specific information regarding the environmental impact of this compound is limited within the provided research, it is crucial to consider potential ecotoxicological effects. Investigating its biodegradability and implementing responsible waste management strategies are essential for mitigating any negative environmental impacts. [, ]
Q13: What are some potential areas for future research on this compound?
A13: Future research could explore:
- Greener synthetic routes: Developing environmentally friendly synthetic methods for this compound and its derivatives is crucial. This might involve exploring alternative reagents, catalysts, and reaction conditions to minimize waste and enhance sustainability. []
- Detailed toxicological studies: While some information on potential genotoxic impurities exists, conducting comprehensive toxicological studies will provide a more complete safety profile for this compound and its derivatives. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
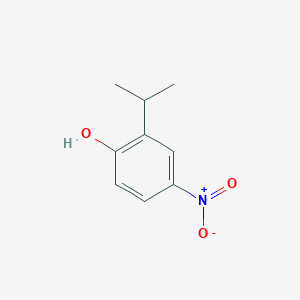

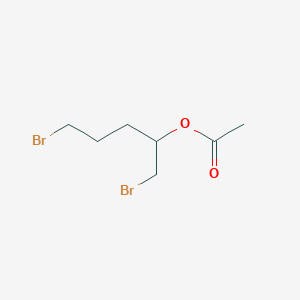



![1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine](/img/structure/B1580574.png)

